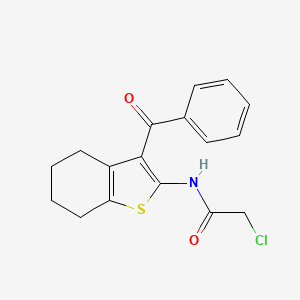

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide

Description

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide is a compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name |

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2S/c18-10-14(20)19-17-15(12-8-4-5-9-13(12)22-17)16(21)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPPAIAMUYJWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide typically involves the reaction of 3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. The structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide suggests potential for targeting specific cancer pathways. Studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar benzothiophene derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that this compound could be developed into a novel antimicrobial agent .

Material Science

Polymer Chemistry

In material science, the unique properties of benzothiophene derivatives make them suitable for incorporation into polymer matrices. The compound can act as a dopant or crosslinking agent in the synthesis of conductive polymers. This application is particularly relevant in the development of organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) due to its electronic properties .

Mechanism of Action

The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide can be compared with other benzothiophene derivatives, such as:

- N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

- N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Biological Activity

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core substituted with a benzoyl group and a chloroacetamide moiety. The structural formula is represented as follows:

This structure contributes to its interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair .

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can induce apoptosis in various cancer cell lines. The apoptotic pathways activated include caspase-dependent mechanisms, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary findings suggest that the compound exhibits antimicrobial properties, particularly against certain bacterial strains. This activity is likely due to its ability to disrupt cellular processes in pathogens .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Thymidylate Synthase Inhibition | Significant inhibition observed | |

| Apoptosis Induction | Caspase-dependent cell death | |

| Antimicrobial Activity | Effective against specific bacteria |

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Research : A study involving human colon cancer cell lines demonstrated that the compound effectively induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. The results indicated a potential for development as a chemotherapeutic agent .

- Antimicrobial Studies : In vitro tests showed that this compound displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via benzoylation of a 2-aminothiophene precursor using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) as a coupling agent in dichloromethane (DCM), with triethylamine as a base. Reaction optimization involves monitoring completion via thin-layer chromatography (TLC), followed by extraction with DCM, drying over anhydrous Na₂SO₄, and purification via silica gel column chromatography (20% ethyl acetate in hexane) to yield yellow crystalline blocks . Key parameters include stoichiometric ratios (equimolar reactants), temperature (room temperature), and solvent polarity for crystallization.

Q. How is the crystal structure of this compound determined, and what structural insights are critical for understanding its reactivity?

- Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P2₁/c) with unit cell parameters a = 13.5223 Å, b = 6.2322 Å, c = 22.2941 Å, and β = 106.15° . The cyclohexene ring adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°), while the thiophene and benzoyl moieties exhibit dihedral angles of 7.1° and 59.0°, respectively. Intramolecular N–H⋯O hydrogen bonding and weak C–H⋯π interactions (3.90 Å) stabilize the lattice, influencing solubility and crystallinity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Answer :

- NMR : ¹H/¹³C NMR confirms functional groups (e.g., benzoyl carbonyl at ~170 ppm, thiophene protons at δ 2.5–3.0 ppm).

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N–H stretch) validate the structure.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (theoretical m/z for C₂₂H₁₉ClNO₂S: 396.0834).

Data cross-referenced with SC-XRD ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as conformational flexibility versus crystallographic rigidity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare optimized geometries with SC-XRD data. For example, the cyclohexene ring’s envelope conformation in the crystal may differ from solution-phase puckering due to lattice packing forces. Molecular dynamics simulations (MD) under periodic boundary conditions can model solvent effects and predict stability under varying environments .

Q. What strategies address low yields during synthesis, particularly in coupling steps involving EDCI?

- Answer : Yield optimization involves:

- Reagent Purity : Use freshly distilled DCM to avoid moisture.

- Catalytic Additives : 1-Hydroxybenzotriazole (HOBt) reduces racemization.

- Temperature Control : Pre-cool reagents to 0°C before mixing to suppress side reactions.

- Workup : Quenching with ice-cold HCl minimizes hydrolysis of the active ester intermediate.

Parallel monitoring via HPLC-MS identifies byproducts (e.g., unreacted benzoyl chloride) .

Q. How do intermolecular interactions influence the compound’s physicochemical properties, and how can these be exploited in drug design?

- Answer : The intramolecular N–H⋯O bond (2.02 Å) and π–π stacking (3.90 Å between benzoyl and thiophene rings) enhance thermal stability (TGA decomposition >200°C). These interactions can be modulated via substituents (e.g., electron-withdrawing groups on the benzoyl ring) to improve solubility or bioavailability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H = 52%, C⋯H = 30%) for crystal engineering .

Q. What advanced refinement protocols are recommended for resolving disordered regions in the crystal structure?

- Answer : Using SHELXL-2018/9 with TWIN/BASF commands refines disordered solvent molecules or flexible side chains. For example, the cyclohexene ring’s puckering is modeled using Cremer-Pople parameters (Q = 0.51 Ų, φ = 126.7°) . Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H-atoms improve R-factors (final R₁ = 0.037, wR₂ = 0.105) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.